Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Click Chemistry Bioorthogonal Conjugation Phosphonocarboxylate

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate (CAS 26199-74-6), also referred to as triethyl α-propargylphosphonoacetate, is a phosphonocarboxylate ester that integrates a Horner–Wadsworth–Emmons (HWE)-active phosphonoacetate group with a terminal alkyne. This dual functionality places it at the intersection of classical olefination chemistry and modern Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), making it a strategic intermediate for convergent synthesis and bioconjugation workflows.

Molecular Formula C11H19O5P
Molecular Weight 262.24 g/mol
CAS No. 26199-74-6
Cat. No. B042153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(diethoxyphosphoryl)pent-4-ynoate
CAS26199-74-6
Synonyms2-(Diethoxyphosphinyl)-4-pentynoic Acid Ethyl Ester
Molecular FormulaC11H19O5P
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC#C)P(=O)(OCC)OCC
InChIInChI=1S/C11H19O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h1,10H,6-9H2,2-4H3
InChIKeyBQKSHEFROALUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate (CAS 26199-74-6): A Bifunctional Phosphonocarboxylate Building Block for HWE Olefination and Click Chemistry


Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate (CAS 26199-74-6), also referred to as triethyl α-propargylphosphonoacetate, is a phosphonocarboxylate ester that integrates a Horner–Wadsworth–Emmons (HWE)-active phosphonoacetate group with a terminal alkyne [1]. This dual functionality places it at the intersection of classical olefination chemistry and modern Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), making it a strategic intermediate for convergent synthesis and bioconjugation workflows . The compound is commercially supplied as a 95% pure liquid with well-defined physical constants .

Why Generic Phosphonoacetates Cannot Replace Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate in Alkyne-Dependent Workflows


Common phosphonoacetate reagents such as triethyl phosphonoacetate (CAS 867-13-0) provide only the HWE-active phosphonate moiety . They lack the terminal alkyne required for CuAAC click chemistry, azide ligation, or alkyne metathesis. Procuring a separate alkyne donor and performing sequential functionalization introduces additional synthetic steps, orthogonal protection requirements, and lower overall yield, whereas ethyl 2-(diethoxyphosphoryl)pent-4-ynoate delivers both reactive centers in a single, commercially available building block [1]. This integrated reactivity is critical for convergent strategies where the phosphonate is used for carbon–carbon bond formation and the alkyne is subsequently employed for triazole assembly or bioconjugation .

Quantitative Differentiation Evidence for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate Against Key Analogs


Terminal Alkyne Content Enables CuAAC Click Chemistry: Comparison with Triethyl Phosphonoacetate

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate contains a single terminal alkyne (C≡C–H) that is the essential reactive handle for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. In contrast, the closest generic analog, triethyl phosphonoacetate (CAS 867-13-0), contains no alkyne functionality and therefore cannot participate in CuAAC . This functional-group difference is absolute and defines which workflows the compound can serve.

Click Chemistry Bioorthogonal Conjugation Phosphonocarboxylate

Scalable Multi-Gram Synthesis of Monopropargyl Phosphonocarboxylate

The selective preparation of the target compound via addition of sodium acetylide to ethylidenephosphonate was demonstrated to proceed smoothly on multi-gram scale without loss of selectivity, as reported in the primary synthetic methodology paper [1]. This contrasts with alternative propargylation methods that often require excess propargyl bromide and produce mixtures of mono- and dipropargylated products [2].

Process Chemistry Phosphonate Synthesis Scalability

Dual Orthogonal Reactivity: Sequential HWE Olefination Followed by CuAAC Triazole Formation

The phosphonate group of ethyl 2-(diethoxyphosphoryl)pent-4-ynoate undergoes HWE olefination with aldehydes to yield α-propargyl-substituted acrylates, which can then be subjected to CuAAC with azides without protecting-group manipulation [1]. By contrast, phosphonoacetates lacking the alkyne (e.g., triethyl phosphonoacetate) provide only the olefination product and require a separate alkyne introduction step for triazole formation . In one-pot protocols, the target compound avoids additional reagents and reaction steps, reducing time and material costs.

Orthogonal Reactivity Domino Reactions Triazole Synthesis

Well-Defined Physical and Spectroscopic Identity Facilitates Quality Control

The compound is commercially available with a certified purity of 95% (Sigma-Aldrich, AKSci) and is accompanied by fully assigned ¹H and ¹³C NMR, IR, and Raman spectra in public databases [1]. Key physical constants—boiling point 106–109 °C/1 mmHg, density 1.083 g/mL at 25 °C, refractive index n₂₀/D 1.45—allow incoming inspection and identity verification without the need for in-house synthesis or characterization . In contrast, custom-synthesized propargyl phosphonates from niche suppliers frequently lack this level of documented characterization, introducing procurement risk.

Quality Control Analytical Characterization Procurement Specification

Procurement-Driven Application Scenarios for Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate


CuAAC-Based Bioconjugation of Phosphonocarboxylate Probes

The terminal alkyne enables covalent attachment of azide-functionalized biomolecules (peptides, oligonucleotides, fluorescent dyes) via CuAAC click chemistry, while the phosphonate ester can be hydrolyzed to the free phosphonic acid for metal-chelation or enzyme-inhibition studies [1]. This dual capability eliminates the need for heterobifunctional crosslinkers and is directly supported by the multi-gram scalable synthesis and commercial availability of the compound .

One-Pot Synthesis of α-Propargyl Acrylates and Subsequent Triazole Library Construction

The HWE-active phosphonate reacts with diverse aldehydes to install the α-propargyl acrylate scaffold; the unpurified intermediate is then subjected to CuAAC with a panel of azides to generate 1,2,3-triazole-containing phosphonocarboxylate libraries for medicinal chemistry screening [1]. The commercial availability of the starting phosphonate at 95% purity with documented spectral data streamlines SAR campaign logistics [2].

Synthesis of Phosphorylated 1,2,3-Triazoles as Potential Bone-Resorption Inhibitors

Phosphonocarboxylates are reported to inhibit bone resorption in vitro and in vivo without cytotoxic effects on osteoclasts [1]. The target compound serves as the key precursor for a focused library of triazole-containing phosphonocarboxylates via CuAAC, as demonstrated by Artyushin et al. The pre-validated synthetic route on multi-gram scale supports translation from hit identification to lead optimization .

Orthogonal Functionalization in Complex Molecule Total Synthesis

The compound’s two orthogonal reactive centers—phosphonate for olefination and alkyne for late-stage click chemistry—enable convergent assembly of complex natural-product analogs or hybrid molecules without protecting-group interconversion [1]. This advantage is particularly pronounced when compared with mono-functional phosphonoacetates that necessitate additional steps to install an alkyne .

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